molecular formula C7H12N4 B8656357 N-(5-pyrimidinylmethyl)ethylenediamine

N-(5-pyrimidinylmethyl)ethylenediamine

Cat. No. B8656357
M. Wt: 152.20 g/mol
InChI Key: YJPRLCZYJCCBSP-UHFFFAOYSA-N
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Patent
US05428032

Procedure details

Ethylenediamine (60 g) was dissolved in benzene (200 ml), and 5-formylpyrimidine (21.6 g) was added at room temperature. Subsequently, the mixture was heated, and refluxed for 3 hours while removing water as an azeotrope. After the reaction, benzene and the excess of ethylenediamine were distilled off under reduced pressure. The residue was dissolved in ethanol (200 ml). Sodium borohydride (8.4 g) was added portionwise to this solution at room temperature, and subsequently the mixture was stirred at room temperature for 5 hours. Ethanol was distilled off under reduced pressure. Dichloromethane (100 ml) was added to the residue, and a dichloromethane-soluble portion was separated. Dichloromethane was distilled off from the dichloromethane layer under reduced pressure to give N-(5-pyrimidinylmethyl)ethylenediamine (25.8 g) as a colorless oil.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5]([C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1)=O>C1C=CC=CC=1>[N:9]1[CH:8]=[C:7]([CH2:5][NH:3][CH2:2][CH2:1][NH2:4])[CH:12]=[N:11][CH:10]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C(=O)C=1C=NC=NC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
subsequently the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
while removing water as an azeotrope
CUSTOM
Type
CUSTOM
Details
After the reaction, benzene
DISTILLATION
Type
DISTILLATION
Details
the excess of ethylenediamine were distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (200 ml)
ADDITION
Type
ADDITION
Details
Sodium borohydride (8.4 g) was added portionwise to this solution at room temperature
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane (100 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
a dichloromethane-soluble portion was separated
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was distilled off from the dichloromethane layer under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=CN=CC(=C1)CNCCN
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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